Product packaging for 3-(2-Methoxyphenyl)-2'-methylpropiophenone(Cat. No.:CAS No. 898769-59-0)

3-(2-Methoxyphenyl)-2'-methylpropiophenone

Cat. No.: B1360526
CAS No.: 898769-59-0
M. Wt: 254.32 g/mol
InChI Key: GFFSRVDDWCEWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Context within Substituted Propiophenone (B1677668) Chemistry

Propiophenone serves as the parent structure for a broad class of aromatic ketones. chemicalbook.com These organic compounds are characterized by a phenyl ring attached to a propanone group. The core structure of propiophenone can be modified by adding various functional groups at different positions on the phenyl ring, leading to a diverse family of molecules known as substituted propiophenones. google.com

These substitutions significantly influence the chemical and physical properties of the resulting compounds. For instance, the position and nature of the substituent can alter the molecule's reactivity, polarity, and steric hindrance. Common substituents include methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, as would be the case for 3-(2-Methoxyphenyl)-2'-methylpropiophenone.

The nomenclature of substituted propiophenones specifies the location of these additional groups. In the case of the subject compound, "3-(2-Methoxyphenyl)" indicates a methoxy group on the second carbon of a phenyl ring which is itself attached to the third carbon of the propiophenone backbone. The "2'-methylpropiophenone" indicates a methyl group on the second carbon of the phenyl ring of the propiophenone.

The synthesis of substituted propiophenones often involves Friedel-Crafts acylation or the oxidation of corresponding secondary alcohols. For example, 3'-methoxypropiophenone (B1296965) can be synthesized via the reaction of 3-methoxybenzonitrile (B145857) with ethyl magnesium bromide. This highlights a common synthetic route for creating such molecules, which are often used as intermediates in the synthesis of more complex chemical structures, including pharmaceuticals.

Contemporary Research Directions and Significance of this compound

Currently, there is no available scientific literature detailing the specific research directions or established significance of this compound. Research on closely related substituted propiophenones is often focused on their utility as building blocks in organic synthesis. For instance, various methoxy and methyl-substituted propiophenones serve as precursors for the synthesis of chalcones, which are investigated for their potential biological activities.

Given the lack of specific data, any discussion of the research significance of this compound would be purely speculative. The unique positioning of the methoxy and methyl groups could theoretically impart interesting electronic and steric properties, potentially making it a target for synthesis and evaluation in various chemical contexts. However, without published research, its actual applications and importance in the scientific community remain unknown.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O2 B1360526 3-(2-Methoxyphenyl)-2'-methylpropiophenone CAS No. 898769-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-7-3-5-9-15(13)16(18)12-11-14-8-4-6-10-17(14)19-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFSRVDDWCEWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644158
Record name 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-59-0
Record name 3-(2-Methoxyphenyl)-1-(2-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Mechanistic Elucidation for 3 2 Methoxyphenyl 2 Methylpropiophenone

Established Synthetic Pathways for Propiophenone (B1677668) Derivatives

Propiophenone and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org Over the years, several reliable methods have been established for their synthesis, ranging from classical reactions to more modern catalytic approaches.

Historically, the synthesis of propiophenones has relied on well-established organic reactions. One such method involves the ketonization of benzoic acid and propionic acid over a catalyst like calcium acetate (B1210297) and alumina (B75360) at high temperatures (450–550 °C). wikipedia.org Another classical approach is the oxidation of the corresponding secondary alcohol. For instance, 1-(3-methoxyphenyl)-1-propanol can be oxidized using reagents like sodium dichromate in sulfuric acid to yield 3-methoxypropiophenone. chemicalbook.com Additionally, the reaction of propylbenzene (B89791) with reagents like iodine and tert-butyl hydroperoxide in the presence of an organic acid represents another pathway to propiophenone compounds. google.com These methods, while foundational, may have limitations in terms of substrate scope, reaction conditions, and the generation of byproducts.

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds, and their application in the synthesis of propiophenone derivatives is a cornerstone of modern organic synthesis. libretexts.org A common strategy involves the reaction of a suitable benzonitrile (B105546) derivative with an ethyl Grignard reagent, such as ethylmagnesium bromide. wikipedia.orgvaia.com For example, 3-methoxybenzonitrile (B145857) reacts with ethylmagnesium bromide in a tetrahydrofuran (B95107) (THF) solution to produce 3-methoxypropiophenone. patsnap.com This reaction proceeds through a nucleophilic addition of the Grignard reagent to the nitrile carbon, followed by hydrolysis of the resulting imine intermediate. vaia.com

The efficiency of the Grignard reaction can be influenced by various factors, including the solvent, temperature, and the nature of the substituents on the aromatic ring. Continuous flow processes have been developed to improve the yield and scalability of Grignard reactions for the synthesis of propiophenone intermediates, offering advantages over traditional batch processes. acs.orgncl.res.in

Table 1: Examples of Grignard Reagents in Propiophenone Synthesis

Aryl PrecursorGrignard ReagentProduct
3-MethoxybenzonitrileEthylmagnesium bromide3-Methoxypropiophenone
m-BromoanisolePropionitrile (B127096) (after Grignard formation)3-Methoxypropiophenone
3,5-DifluorobenzonitrileEthylmagnesium bromide3,5-Difluoropropiophenone

This table provides illustrative examples of how different starting materials can be used with Grignard reagents to form various propiophenone derivatives.

The Friedel-Crafts acylation is a classic and versatile method for the synthesis of aryl ketones, including propiophenone and its substituted analogs. wikipedia.orgbyjus.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemistrysteps.com For the synthesis of propiophenone itself, benzene (B151609) can be reacted with propanoyl chloride. wikipedia.orgpearson.com

When dealing with substituted phenyl rings, such as those containing methoxy (B1213986) and methyl groups, the directing effects of these substituents must be considered. The methoxy group is an activating, ortho-, para-director, while the methyl group is also an activating, ortho-, para-director. In the synthesis of 3-(2-Methoxyphenyl)-2'-methylpropiophenone, the Friedel-Crafts acylation would likely involve the acylation of a substituted benzene derivative. The presence of these activating groups can lead to higher reactivity and potential for polysubstitution, requiring careful control of reaction conditions. chemistrysteps.com The acylium ion, the electrophile in this reaction, is stabilized by resonance and does not undergo rearrangement, which is a significant advantage over Friedel-Crafts alkylation. wikipedia.orgchemistrysteps.com

Table 2: Key Aspects of Friedel-Crafts Acylation for Substituted Propiophenones

FeatureDescription
Electrophile Acylium ion (R-C=O⁺)
Catalyst Typically a strong Lewis acid (e.g., AlCl₃)
Substituent Effects Activating groups (e.g., -OCH₃, -CH₃) increase reaction rate and direct acylation to ortho and para positions.
Advantages No carbocation rearrangements; product ketone is deactivated, preventing polyacylation. chemistrysteps.com
Limitations The aromatic ring must not be strongly deactivated.

This interactive table summarizes the fundamental principles of the Friedel-Crafts acylation as it applies to the synthesis of substituted propiophenones.

Mechanistic Investigations into the Formation Reactions of this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and achieving desired product yields and selectivity. The formation of the propiophenone scaffold can be achieved through several classic organic reactions, most notably the Friedel-Crafts acylation and reactions involving organometallic reagents like Grignard reagents.

Friedel-Crafts Acylation Pathway:

A plausible route to this compound is the Friedel-Crafts acylation of 2-methylanisole (B146520) with 3-(2-methoxyphenyl)propionyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The mechanism proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic and resonance-stabilized acylium ion. numberanalytics.comsigmaaldrich.com

Electrophilic Aromatic Substitution: The electron-rich 2-methylanisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a cyclohexadienyl cation intermediate, often referred to as a sigma complex or arenium ion, which temporarily disrupts the aromaticity of the ring. byjus.com

Deprotonation and Regeneration of Catalyst: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. This step also regenerates the Lewis acid catalyst. byjus.com

Grignard Reaction Pathway:

An alternative synthesis involves the reaction of a Grignard reagent with a nitrile. For instance, the reaction of 2-methylphenylmagnesium bromide with 3-(2-methoxyphenyl)propanenitrile (B176522) would lead to the desired ketone after hydrolysis.

The mechanism involves these stages:

Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition breaks the pi bond of the nitrile, forming an intermediate imine anion (as a magnesium salt). libretexts.orgjove.com

Hydrolysis: The reaction mixture is treated with an aqueous acid in a subsequent workup step. The imine intermediate is hydrolyzed to the corresponding ketone. youtube.commasterorganicchemistry.com This hydrolysis proceeds via protonation of the nitrogen, followed by the attack of water and subsequent elimination of ammonia. masterorganicchemistry.com

The outcome of chemical reactions is often governed by a competition between kinetic and thermodynamic control. wikipedia.org

Kinetic Control: At lower reaction temperatures, the major product is the one that is formed fastest, meaning it has the lowest activation energy. This product is known as the kinetic product. libretexts.org

In the context of Friedel-Crafts acylation, the reaction is generally considered irreversible because the ketone product is deactivated towards further substitution and forms a stable complex with the Lewis acid catalyst. organic-chemistry.org Therefore, the product distribution is typically under kinetic control. The regioselectivity (i.e., the position of acylation on the 2-methylanisole ring) is determined by the relative activation energies of the attack at different positions.

For Grignard reactions, the initial nucleophilic addition is typically fast and irreversible, placing it under kinetic control. acs.org The conditions for the subsequent hydrolysis step can influence the stability and isolation of the final product.

The table below outlines the general characteristics of kinetic versus thermodynamic control.

FeatureKinetic ControlThermodynamic Control
Reaction Conditions Lower temperatures, shorter reaction timesHigher temperatures, longer reaction times
Reaction Reversibility Irreversible or effectively irreversibleReversible
Dominant Product The product that forms fastest (lowest activation energy)The most stable product (lowest Gibbs free energy)
Governing Factor Rate of reactionStability of products

The choice of catalysts and reagents is paramount in directing the reaction pathway and ensuring the efficient formation of the desired product.

In Friedel-Crafts acylation , the Lewis acid catalyst plays a multifaceted role:

Activation of Electrophile: Its primary function is to generate the highly reactive acylium ion from the acyl chloride. The strength of the Lewis acid can influence the reaction rate. numberanalytics.com

Complexation: The catalyst complexes with the carbonyl oxygen of the product ketone. This complexation deactivates the product, preventing subsequent acylations. A stoichiometric amount of the catalyst is often required for this reason. organic-chemistry.org

Regioselectivity: While the directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity, the nature and amount of the catalyst can sometimes influence the product isomer ratio.

In the Grignard reaction , the reagent itself is central to the C-C bond formation:

Nucleophilicity: The Grignard reagent (R-MgX) is a potent nucleophile due to the highly polar carbon-magnesium bond. chemistrysteps.com The nature of the R group can affect its reactivity.

Basicity: Grignard reagents are also strong bases. The reaction must be conducted under anhydrous conditions to prevent the reagent from being quenched by acidic protons (e.g., from water), which would halt the desired nucleophilic addition. wikipedia.org The choice of an aprotic ether solvent (like diethyl ether or THF) is crucial for stabilizing the Grignard reagent and facilitating the reaction.

Comprehensive Spectroscopic Characterization of 3 2 Methoxyphenyl 2 Methylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 3-(2-Methoxyphenyl)-2'-methylpropiophenone is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display complex multiplets for the two substituted benzene (B151609) rings. The aliphatic region would contain signals for the methoxy (B1213986) group, the tolyl methyl group, and the two methylene (B1212753) groups of the propane (B168953) chain.

The protons on the 2'-methylphenyl ring and the 2-methoxyphenyl ring would appear in the aromatic region, typically between 6.8 and 7.8 ppm. The electron-withdrawing effect of the adjacent carbonyl group would shift the protons on the 2'-methylphenyl ring further downfield compared to those on the 2-methoxyphenyl ring.

The methoxy (-OCH₃) protons are expected to appear as a sharp singlet at approximately 3.8 ppm. The methyl (Ar-CH₃) protons on the benzoyl ring would also produce a singlet, typically around 2.4 ppm. The two methylene groups (-CH₂-CH₂-) form an ethyl bridge and would likely appear as two distinct triplets, a result of coupling with each other. The methylene group adjacent to the carbonyl (α-CH₂) would be deshielded and is predicted to resonate around 3.1 ppm, while the methylene group adjacent to the methoxyphenyl ring (β-CH₂) would appear further upfield, around 2.9 ppm.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (2'-methylphenyl)7.1 - 7.8Multiplet-
Aromatic (2-methoxyphenyl)6.8 - 7.3Multiplet-
-OCH₃~3.8Singlet-
α-CH₂~3.1Triplet~7.5
β-CH₂~2.9Triplet~7.5
Ar-CH₃~2.4Singlet-

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, 15 distinct signals are expected, as symmetry would make some aromatic carbons chemically equivalent.

The carbonyl carbon (C=O) is the most deshielded and is expected to have a chemical shift in the range of 198-202 ppm. libretexts.orglibretexts.org The aromatic carbons would resonate between 110 and 158 ppm. The carbon atom attached to the methoxy group (C-O) would be significantly downfield, around 157 ppm, while the quaternary carbon of the other ring attached to the carbonyl group would be around 138 ppm. libretexts.orglibretexts.org

The aliphatic carbons would appear upfield. The methoxy carbon (-OCH₃) signal is predicted to be around 55 ppm. The methylene carbons of the propane chain are expected at approximately 38 ppm (α-C) and 28 ppm (β-C). The tolyl methyl carbon (Ar-CH₃) would be the most shielded, appearing around 21 ppm.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~201
Aromatic C-O~157
Aromatic Quaternary (C-C=O)~138
Aromatic Quaternary (C-CH₃)~136
Aromatic CH110 - 132
-OCH₃~55
α-CH₂~38
β-CH₂~28
Ar-CH₃~21

Two-dimensional (2D) NMR experiments are crucial for confirming the precise structural assignment. Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the α-CH₂ and β-CH₂ protons. Heteronuclear techniques like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

A cross-peak between the α-CH₂ protons and the ortho-protons of the 2'-methylphenyl ring.

A correlation between the methyl protons (Ar-CH₃) and the adjacent ortho-proton on the same ring.

A cross-peak between the β-CH₂ protons and the ortho-proton of the 2-methoxyphenyl ring.

A correlation between the methoxy protons (-OCH₃) and the ortho-proton on the methoxyphenyl ring.

These correlations would unambiguously confirm the connection of the propane chain to the C-1 position of the 2-methoxyphenyl ring and its attachment via the carbonyl group to the 2'-methylphenyl ring.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). For this compound, the molecular formula is C₁₇H₁₈O₂. The calculated exact monoisotopic mass for this formula is 254.1307 u. An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ (m/z 255.1380) that matches this calculated value to within a few parts per million (ppm), thereby confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that first separates components of a mixture and then provides mass spectra for each component. For a pure sample of this compound, the gas chromatogram would show a single peak, confirming its purity.

The electron ionization (EI) mass spectrum would display a molecular ion peak ([M]⁺) at m/z = 254. The fragmentation pattern is critical for structural confirmation. For propiophenones, the most characteristic fragmentation is the α-cleavage on either side of the carbonyl group. nih.govlibretexts.orgchemguide.co.uk The primary expected fragmentations are:

Cleavage between the carbonyl carbon and the α-CH₂, leading to the formation of a stable 2-methylbenzoyl cation. wikipedia.org

Cleavage between the carbonyl carbon and the tolyl ring, resulting in a 3-(2-methoxyphenyl)propanoyl cation.

Predicted Key Fragments in Mass Spectrum

m/zIon StructureDescription
254[C₁₇H₁₈O₂]⁺Molecular Ion (M⁺)
135[C₉H₁₁O]⁺2-methoxyphenylethyl fragment
119[C₈H₇O]⁺2-methylbenzoyl cation (Base Peak)
91[C₇H₇]⁺Tropylium ion (from rearrangement of the benzoyl or benzyl (B1604629) fragment)

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is an indispensable tool for identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes, which are unique to each molecule, provide a "molecular fingerprint," allowing for its unambiguous identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular functional groups.

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the propiophenone (B1677668) moiety. This peak is anticipated to appear in the range of 1680-1660 cm⁻¹, a region typical for aryl ketones, indicating conjugation with the aromatic ring.

The presence of the two aromatic rings will give rise to several bands. The C-H stretching vibrations of the aromatic rings are expected to be observed as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings will produce a set of characteristic absorptions in the 1600-1450 cm⁻¹ range.

The methoxy (-OCH₃) group attached to one of the phenyl rings will also have distinct vibrational signatures. The asymmetric C-O-C stretching vibration is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretching vibration will likely appear near 1030 cm⁻¹. The C-H stretching and bending vibrations of the methyl group in the methoxy moiety and the methyl group on the other phenyl ring are also anticipated in their characteristic regions.

The aliphatic C-H stretching vibrations of the ethyl group in the propiophenone chain will be visible as bands in the 2980-2850 cm⁻¹ region. Aliphatic C-H bending vibrations are expected at lower wavenumbers.

Table 1: Predicted FT-IR Spectral Data for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium to WeakAromatic C-H Stretching
2980-2850MediumAliphatic C-H Stretching
1680-1660StrongCarbonyl (C=O) Stretching
1600-1450Medium to StrongAromatic C=C Stretching
~1250StrongAsymmetric C-O-C Stretching (methoxy)
~1030MediumSymmetric C-O-C Stretching (methoxy)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in aromatic rings.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The C=C stretching vibrations of the phenyl rings should produce strong signals in the 1610-1580 cm⁻¹ region. A sharp and intense band corresponding to the symmetric ring breathing vibration is also anticipated around 1000 cm⁻¹.

Table 2: Predicted Raman Spectral Data for this compound

Predicted Raman Shift (cm⁻¹)IntensityVibrational Assignment
3100-3000MediumAromatic C-H Stretching
2980-2850WeakAliphatic C-H Stretching
1680-1660Weak to MediumCarbonyl (C=O) Stretching
1610-1580StrongAromatic C=C Stretching
~1000StrongAromatic Ring Breathing

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions of electrons between different energy levels upon the absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of UV and visible light, which excites electrons from the ground state to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength. The absorption bands in the UV-Vis spectrum correspond to specific electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings and the carbonyl group. The primary chromophores in this molecule are the two phenyl rings and the conjugated ketone.

Two main types of transitions are anticipated: π → π* and n → π. The π → π transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are expected to produce strong absorption bands at shorter wavelengths, likely in the 200-280 nm range. The presence of substituents on the phenyl rings (methoxy and methyl groups) can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are generally of much lower intensity (small ε) and occur at longer wavelengths compared to π → π* transitions. For an aryl ketone like this compound, this transition would likely appear as a weaker, broader band in the 300-350 nm region.

Table 3: Predicted UV-Vis Spectral Data for this compound

Predicted λmax (nm)Molar Absorptivity (ε)Electronic Transition
~240-260Highπ → π
~270-290Mediumπ → π
~320-340Lown → π*

Following a comprehensive search for scholarly and scientific literature, it has been determined that there are no available theoretical and computational chemistry studies specifically focused on the compound this compound. The creation of a scientifically accurate and detailed article, as per the requested outline, is contingent upon the existence of published research data from which to draw findings, tables, and analyses.

Without specific studies on this molecule regarding its geometry optimization, vibrational frequencies, frontier molecular orbitals, natural bond orbitals, or molecular electrostatic potential, generating the requested content would require speculation and fabrication of data, which falls outside the scope of providing factual and accurate information. Therefore, the article as outlined cannot be constructed at this time.

Theoretical and Computational Chemistry of 3 2 Methoxyphenyl 2 Methylpropiophenone

Spectroscopic Property Simulations

Computational simulations are instrumental in predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR parameters. nih.govchemaxon.com The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, which effectively handles the issue of gauge-dependence in magnetic field calculations. nih.gov

The process for predicting the NMR spectrum of 3-(2-Methoxyphenyl)-2'-methylpropiophenone would typically involve:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average over all significant conformations.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).

NMR Calculation: Performing GIAO-DFT calculations on each optimized conformer to compute the nuclear magnetic shielding tensors.

Data Analysis: Converting the calculated shielding tensors to chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), and applying a linear scaling to correct for systematic errors. nih.gov

The predicted chemical shifts provide valuable information about the electronic environment of each nucleus. For instance, the chemical shifts of the aromatic protons would be sensitive to the electron-donating effect of the methoxy (B1213986) group and the electron-withdrawing effect of the carbonyl group. Similarly, the ¹³C chemical shifts of the carbonyl carbon and the aromatic carbons would be distinct and predictable.

Spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms, can also be calculated, although this is computationally more demanding.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This data is illustrative and represents the type of output from a computational study. Actual values would require specific calculations.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon-~198.5
Aromatic CH (o-methoxy)~7.2-7.4~110-130
Aromatic CH (m-methoxy)~6.8-7.0~120-135
Aromatic CH (p-methoxy)~6.9-7.1~125-140
Aromatic CH (o-methyl)~7.1-7.3~128-142
Aromatic CH (m-methyl)~7.0-7.2~126-140
Methylene (B1212753) (CH₂)~3.0-3.3~45.2
Methyl (CH₃)~2.4~21.3
Methoxy (OCH₃)~3.8~55.6

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopies probe the vibrational and electronic energy levels of a molecule, respectively. Computational simulations can predict these spectra, aiding in the assignment of experimental bands and providing a deeper understanding of molecular structure and bonding. researchgate.netmdpi.com

For this compound, the simulation process would entail:

Geometry Optimization and Frequency Calculation: The molecular geometry is first optimized, typically using DFT. Subsequently, a frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental values.

Electronic Transition Calculation: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. researchgate.netnih.gov This calculation yields the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities) for the lowest-lying electronic transitions. mdpi.com

The simulated IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the methyl/methylene groups, as well as C-O stretching of the methoxy group.

The simulated UV-Vis spectrum would likely exhibit absorptions corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl group. The positions and intensities of these bands would be influenced by the conjugation between the aromatic systems and the carbonyl group.

Table 2: Hypothetical Predicted Vibrational Frequencies and Electronic Transitions for this compound (Note: This data is illustrative and represents the type of output from a computational study. Actual values would require specific calculations.)

Spectroscopic DataPredicted ValueAssignment
Vibrational (IR)
Wavenumber (cm⁻¹)~1685C=O stretch
Wavenumber (cm⁻¹)~3050-3100Aromatic C-H stretch
Wavenumber (cm⁻¹)~2850-2960Aliphatic C-H stretch
Wavenumber (cm⁻¹)~1245Aryl-O-CH₃ stretch
Electronic (UV-Vis)
Wavelength (nm)~250π→π* transition
Wavelength (nm)~320n→π* transition

Advanced Computational Methodologies for Understanding this compound

Beyond spectroscopic simulations, advanced computational methods can provide a more profound understanding of the molecule's electronic structure and dynamic behavior.

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. mdpi.commdpi.com Functionals like B3LYP are widely used for geometry optimizations and property calculations. nih.govmdpi.com DFT can be used to calculate a wide range of molecular properties for this compound, including:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation properties. nih.gov

Electrostatic Potential (ESP): An ESP map can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, allowing for the prediction of reaction thermodynamics.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more expensive than DFT, they can offer higher accuracy for certain properties, serving as a benchmark for DFT results.

While the methods described above typically consider molecules in a static, minimum-energy state, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system by solving Newton's equations of motion for the atoms. researchgate.netsemanticscholar.orgresearchgate.net

An MD simulation of this compound, either in the gas phase or in a simulated solvent, would provide insights into its conformational flexibility. Key aspects that could be investigated include:

Dihedral Angle Rotations: The simulation would reveal the preferred rotational orientations (and the barriers to rotation) around the single bonds, for example, between the carbonyl group and the aromatic rings, and between the phenyl and propyl moieties.

Conformational Sampling: MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the pathways for interconversion between them. nd.edu

Solvent Effects: By including explicit solvent molecules in the simulation, one can study how the solvent influences the conformational preferences and dynamics of the molecule.

The results of MD simulations can be used to generate Boltzmann-weighted ensembles of structures, which can then be used for more accurate predictions of average spectroscopic and other properties.

Chemical Reactivity and Derivatization of 3 2 Methoxyphenyl 2 Methylpropiophenone

Carbonyl Reactivity and Related Transformations

The ketone carbonyl group is the most reactive site for nucleophilic attack in the molecule. libretexts.org The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the adjacent aromatic ring and the ethyl group. However, the reactivity can be sterically hindered by the presence of two relatively large substituents (the 2'-methylphenyl group and the ethyl group), which can impede the approach of nucleophiles. ncert.nic.indoubtnut.com

Key transformations involving the carbonyl group include:

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition reactions. byjus.comck12.org For instance, reaction with Grignard reagents (e.g., organomagnesium halides) would lead to the formation of tertiary alcohols. byjus.com Similarly, the Wittig reaction, employing phosphorus ylides, can be utilized to convert the carbonyl group into an alkene, thereby extending the carbon skeleton.

Formation of Imines and Enamines: Reaction with primary amines yields imines (Schiff bases), while secondary amines produce enamines. libretexts.org These reactions are often reversible and catalyzed by acid. ncert.nic.in

Aldol-Type Reactions: The presence of α-hydrogens on the ethyl group allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in aldol-type condensation reactions, reacting with other carbonyl compounds to form β-hydroxy ketones. ncert.nic.in

Table 1: Predicted Carbonyl Transformations of 3-(2-Methoxyphenyl)-2'-methylpropiophenone

Reaction Type Reagent(s) Expected Product
Grignard Reaction RMgX, then H₃O⁺ Tertiary Alcohol
Wittig Reaction Ph₃P=CHR Alkene
Imine Formation RNH₂, acid catalyst Imine
Enamine Formation R₂NH, acid catalyst Enamine

Aromatic Substitution Reactions of the Methoxyphenyl and Methylphenyl Moieties

Both aromatic rings in this compound can undergo electrophilic aromatic substitution (EAS), but their reactivity and the orientation of substitution are governed by the existing substituents. msu.edu

The 2-Methoxyphenyl Ring: The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.comlibretexts.org This makes the 2-methoxyphenyl ring significantly more reactive towards electrophiles than unsubstituted benzene (B151609). libretexts.org The primary sites of substitution would be the positions ortho and para to the methoxy group.

The 2'-Methylphenyl Ring: The methyl group (-CH₃) is a weakly activating group and also an ortho, para-director, stabilizing the carbocation intermediate through an inductive effect. chemguide.co.uklibretexts.org Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the methyl group.

The propiophenone (B1677668) side chain, specifically the carbonyl group, acts as a deactivating group and a meta-director for the 2'-methylphenyl ring to which it is directly attached. libretexts.orgopenochem.org This deactivating effect reduces the nucleophilicity of this ring compared to the 2-methoxyphenyl ring. Consequently, electrophilic substitution is expected to occur preferentially on the more activated 2-methoxyphenyl ring.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Ring Substituent Effect on Reactivity Directing Influence
2-Methoxyphenyl -OCH₃ Activating ortho, para
2'-Methylphenyl -CH₃ Activating ortho, para

Reductions and Oxidations of the Propiophenone Skeleton

The propiophenone structure can be modified through reduction and oxidation reactions, primarily targeting the carbonyl group and the adjacent methylene (B1212753) group.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk This transformation is a common step in the synthesis of chiral alcohols. nih.govusm.my For complete deoxygenation to a methylene group (-CH₂-), harsher reduction methods are employed. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can convert the carbonyl group into a methylene group, yielding 1-(2-methoxyphenyl)-2-(2'-methylphenyl)propane. vedantu.comyoutube.comorganic-chemistry.orgchadsprep.comunacademy.com

Oxidation Reactions: The Baeyer-Villiger oxidation, using a peroxy acid, could potentially oxidize the ketone to an ester. In this reaction, a migratory aptitude preference would determine which group (the 2'-methylphenyl or the ethyl group) migrates.

Role as a Key Building Block in Advanced Organic Synthesis

Propiophenone derivatives are recognized as important intermediates in the synthesis of a wide range of organic molecules, particularly pharmaceuticals. wikipedia.orgontosight.aimanavchem.com The structural features of this compound make it a potentially valuable building block for several reasons:

Multiple Reactive Sites: The presence of a reactive carbonyl group and two modifiable aromatic rings allows for sequential and regioselective chemical transformations. doubtnut.com This enables the construction of complex molecular architectures.

Pharmaceutical Scaffolds: The propiophenone core is a structural motif found in various biologically active compounds. ontosight.aimanavchem.com For example, derivatives of propiophenone have been investigated for their potential as antidiabetic agents. nih.gov The specific substitution pattern of this compound could be leveraged to synthesize novel analogs of known drugs or to develop new therapeutic agents. Eperisone, a central muscle relaxant, is a notable example of a complex pharmaceutical derived from a substituted propiophenone. googleapis.com

Versatility in Synthesis: The ability to selectively reduce the carbonyl, perform electrophilic substitutions on the aromatic rings, and carry out reactions at the α-carbon provides numerous pathways for derivatization. This versatility makes it a useful starting material for creating libraries of compounds for drug discovery and for the total synthesis of complex natural products. The use of such intermediates is a cornerstone of modern pharmaceutical development. evonik.com

Comparative Analysis and Structure Property Relationships in Propiophenone Analogues

Comparison of Synthetic Efficiency and Yields with Related Compounds

The synthesis of substituted propiophenones can be achieved through various established methods, with the choice of route often dictated by the availability of starting materials and the nature of the substituents. Common strategies include the Friedel-Crafts acylation of an aromatic ring with propanoyl chloride or propionic anhydride (B1165640), and the reaction of an organometallic reagent (like an ethyl Grignard reagent) with a substituted benzaldehyde (B42025) followed by oxidation.

While specific yield data for 3-(2-Methoxyphenyl)-2'-methylpropiophenone is not extensively reported in publicly available literature, a comparative analysis with structurally similar analogues provides a strong indication of potential synthetic efficiency. For instance, the synthesis of 3-methoxypropiophenone via a Grignard reaction between m-bromoanisole and propionitrile (B127096) has been reported with yields reaching as high as 88.6%. patsnap.comgoogle.com Another related compound, 3'-methylpropiophenone, can be synthesized from m-methyl benzaldehyde with a reported yield of over 90% using a catalytic oxidation method. google.com

The synthesis of this compound presents additional challenges due to the ortho-substitution on both aromatic rings. The 2-methoxy and 2'-methyl groups can introduce steric hindrance, which may impact the efficiency of bond formation, whether through Friedel-Crafts acylation or Grignard-based routes. Such steric effects can necessitate harsher reaction conditions or specialized catalysts, potentially leading to lower yields compared to less hindered analogues like 3-methoxypropiophenone or 3'-methylpropiophenone. mdpi.com

Table 1: Comparative Synthesis of Propiophenone (B1677668) Analogues
CompoundSynthetic MethodReported YieldReference
3-MethoxypropiophenoneGrignard reaction of m-bromoanisole with propionitrileup to 88.6% patsnap.comgoogle.com
3'-MethylpropiophenoneOxidation of 3'-methyl phenylpropyl alcohol> 90% google.com
PropiophenoneFriedel-Crafts acylation of benzene (B151609)Variable (typically good)Generic Method
This compound(Predicted) Friedel-Crafts or Grignard-based routes(Predicted) Potentially lower due to steric hindranceN/A

Comparative Spectroscopic Signatures across Substituted Propiophenones

The structural characterization of propiophenones relies heavily on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each analogue presents a unique spectral fingerprint influenced by its specific substitution pattern.

For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the ring substituents. The electron-donating methoxy (B1213986) and methyl groups may slightly lower this frequency compared to unsubstituted propiophenone. Additional characteristic peaks would include C-O stretching for the methoxy group (around 1250 cm⁻¹) and C-H stretching for the aromatic and aliphatic portions of the molecule. researchgate.net

In ¹H NMR spectroscopy, the spectrum would be complex. The ethyl group protons would appear as a triplet (-CH₃) and a quartet (-CH₂-), likely in the regions of 1.0-1.2 ppm and 2.8-3.0 ppm, respectively. The methyl protons of the 2'-methylphenyl group would produce a singlet around 2.3-2.5 ppm, while the methoxy protons would yield a singlet near 3.8 ppm. The aromatic region (typically 6.8-7.8 ppm) would be particularly informative, showing complex splitting patterns due to the ortho-substitution on both rings.

The ¹³C NMR spectrum would provide further confirmation of the structure. The carbonyl carbon is expected to resonate significantly downfield, often in the 195-205 ppm range. spectrabase.comdocbrown.info The spectrum would also feature distinct signals for the methoxy carbon (around 55 ppm), the methyl carbon (around 20 ppm), and the two carbons of the ethyl group, in addition to a series of signals for the twelve aromatic carbons. mdpi.com

Table 2: Expected and Known Spectroscopic Features of Propiophenone Analogues
CompoundKey IR Signature (C=O stretch, cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signal (C=O, ppm)
Propiophenone~1685~1.2 (t, 3H), ~3.0 (q, 2H), 7.4-8.0 (m, 5H)~200
2'-Methylpropiophenone~1680-1690~2.4 (s, 3H, Ar-CH₃), complex aromatic signals~203
This compound (Expected)~1680-1690~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃), complex aromatic signals (6.8-7.8)~198-203

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the interplay of its three main components: the carbonyl group and the two substituted aromatic rings. The substituents (2-methoxy and 2'-methyl) are both considered electron-donating groups (EDGs). studypug.comyoutube.com

Reactivity of the Aromatic Rings: EDGs activate aromatic rings towards electrophilic aromatic substitution (EAS) by increasing the electron density of the ring, making it more nucleophilic. byjus.com Both the 2-methoxyphenyl and 2'-methylphenyl rings in the target molecule are therefore more reactive towards electrophiles than unsubstituted benzene. These groups are also ortho-, para-directors. youtube.com This means that electrophilic attack will be directed to the positions ortho and para to the methoxy and methyl groups, respectively. However, the bulky nature of the rest of the molecule and the existing ortho-substituents may sterically hinder some of these positions, leading to a specific regiochemical outcome. nih.gov

Reactivity of the Carbonyl Group: The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. The reactivity of this center is modulated by both steric and electronic factors. learncbse.in The presence of two bulky substituted phenyl rings sterically hinders the approach of nucleophiles to the carbonyl carbon compared to simpler ketones. Electronically, the phenyl groups can donate electron density to the carbonyl carbon via resonance, which reduces its electrophilicity and makes it less reactive toward nucleophiles than aliphatic ketones. stackexchange.com The additional electron-donating character of the methoxy and methyl groups further contributes to this deactivation effect.

Therefore, compared to unsubstituted propiophenone, this compound is expected to exhibit enhanced reactivity in its aromatic rings towards EAS but decreased reactivity at its carbonyl carbon towards nucleophilic addition.

Structural Correlations with Electronic and Conformational Properties

The three-dimensional structure and electronic properties of this compound are intrinsically linked, with significant influence from the ortho-substituents. In simple aryl ketones like propiophenone, there is a degree of co-planarity between the aromatic ring and the carbonyl group, which allows for effective π-conjugation. This conjugation affects the electronic properties of the molecule, including its UV-Vis absorption and the distribution of electron density.

In this compound, the steric repulsion between the ortho-substituents (methoxy and methyl) and the carbonyl group, as well as between the two bulky aryl groups, forces the phenyl rings to twist out of the plane of the carbonyl group. nih.govimperial.ac.uk This disruption of planarity reduces the extent of π-conjugation.

Electronic Properties: The reduced conjugation will likely lead to a larger HOMO-LUMO energy gap compared to a hypothetical planar analogue. This would manifest as a blue shift (shift to shorter wavelength) in its UV-Vis absorption spectrum. Furthermore, the electron-donating methoxy and methyl groups increase the electron density on their respective rings and, to a lesser extent, on the carbonyl oxygen. mdpi.comncert.nic.in This polarization affects the molecule's dipole moment and its interaction with other molecules and solvents.

Conformational Properties: The molecule is expected to exist as a mixture of conformers due to rotation around the single bonds connecting the phenyl rings to the carbonyl carbon. chemistrysteps.com The most stable conformation will be one that minimizes the significant steric strain. Computational modeling would be required to determine the preferred dihedral angles and the energy barriers between different conformers. acs.orgijert.org This conformational flexibility is a key feature of such sterically crowded molecules and can influence their ability to bind to biological targets or pack in a crystal lattice.

Future Research Perspectives and Challenges for this compound

The complex structure of this compound presents both challenges and opportunities for future research.

Challenges:

Synthetic Efficiency: A primary challenge is the development of a high-yield, scalable synthetic route. Overcoming the steric hindrance imposed by the di-ortho-substitution to achieve efficient bond formation is a significant synthetic hurdle that may require novel catalytic systems or reaction conditions. researchgate.netmdpi.com

Characterization: The full structural and conformational characterization of the molecule is non-trivial. Due to its flexibility and potential for multiple stable conformers, a combination of advanced spectroscopic techniques (like 2D NMR) and computational analysis would be necessary to fully describe its solution-state and solid-state structure. nih.gov

Complexity in Analysis: The presence of multiple functional groups and two reactive aromatic rings can complicate reactions, potentially leading to mixtures of products that are difficult to separate and identify. fda.gov

Future Research Perspectives:

Medicinal Chemistry: Many propiophenone derivatives exhibit a wide range of biological activities, including anticancer and antidiabetic properties. nih.govnih.gov The unique three-dimensional shape and electronic properties of this compound make it an interesting scaffold for the design of novel therapeutic agents. Future studies could explore its potential as an inhibitor for specific enzymes or receptors, where its defined conformation could lead to high selectivity.

Materials Science: Substituted aromatic ketones are sometimes used as building blocks for polymers or as photoinitiators. mdpi.com Research could be directed towards incorporating this molecule into larger systems to study how its sterically demanding structure influences the properties of materials.

Mechanistic Studies: The compound serves as an excellent model for studying the effects of steric hindrance on reaction mechanisms, conformational dynamics, and the relationship between structure and spectroscopic properties in complex organic molecules. mdpi.com

Q & A

Q. What are the established synthetic routes for 3-(2-Methoxyphenyl)-2'-methylpropiophenone, and what key reaction mechanisms are involved?

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce substituents. For example, propiophenone derivatives are often synthesized via ketone formation using acyl chlorides and aryl precursors in the presence of Lewis acids (e.g., AlCl₃). Structural analogs, such as 2',3'-dimethyl-3-(2,5-dimethylphenyl)propiophenone, are prepared via similar methods, emphasizing regioselectivity and protecting group strategies to avoid undesired substitutions . Characterization of intermediates using NMR and mass spectrometry ensures fidelity to the target structure.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy and methyl groups).
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related 1-(3-methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one, where crystallography confirmed the spatial arrangement of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., PubChem data for analogs like C16H14ClFO2 confirms mass accuracy) .

Q. What preliminary biological activities have been reported for structural analogs of this compound?

Analogous propiophenones, such as 2',3'-dimethyl-3-(2,5-dimethylphenyl)propiophenone, exhibit antimicrobial and anti-inflammatory properties in vitro. For example, minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and cytotoxicity studies in macrophage models are common methodologies . These activities are often linked to electron-withdrawing groups (e.g., methoxy) enhancing membrane permeability.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Catalyst Screening : Palladium catalysts for cross-coupling reactions reduce side products.
  • Temperature Control : Lower temperatures (~0°C) minimize polysubstitution during Friedel-Crafts reactions.
    Safety protocols for handling air-sensitive reagents (e.g., AlCl₃) are critical, as outlined in SDS documents for related compounds .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity Variations : Impurities >95% (as in CAS-certified standards) are essential; contaminants can skew MIC assays .
  • Assay Conditions : Standardizing protocols (e.g., broth microdilution vs. agar diffusion) ensures reproducibility.
  • Cell Line Specificity : Testing across multiple lines (e.g., HEK-293 vs. RAW 264.7) clarifies target selectivity .

Q. What computational approaches are used to predict structure-activity relationships (SAR) for propiophenone derivatives?

  • Molecular Docking : Uses SMILES notation (e.g., COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl ) to model interactions with targets like cyclooxygenase-2.
  • QSAR Modeling : Leverages PubChem datasets to correlate substituent electronegativity with anti-inflammatory potency .

Q. How can analytical methods be tailored to detect trace impurities in this compound?

  • HPLC-PDA : Detects UV-active impurities (λ = 254 nm) with a C18 column and acetonitrile/water gradient.
  • GC-MS : Identifies volatile byproducts (e.g., residual solvents) using electron ionization .
    Crystallographic data from analogs (e.g., sulfonyl derivatives ) aids in identifying stereoisomeric contaminants.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suggesting storage at 4°C .
  • pH Sensitivity : Hydrolysis of the ketone group occurs in strongly acidic/basic conditions (pH <2 or >10), necessitating neutral buffers in biological assays .

Q. What in silico toxicology tools are applicable for preliminary risk assessment?

  • EPA DSSTox : Provides toxicity predictions (e.g., endocrine disruption potential) via the DTXSID identifier .
  • ADMET Prediction : Software like SwissADME estimates bioavailability and hepatic metabolism using molecular descriptors .

Q. How does the compound’s logP value influence its pharmacokinetic properties?

  • Calculated logP : ~3.2 (estimated via PubChem data for C16H14ClFO2 analogs ), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
  • Solubility Enhancement : Co-solvents (e.g., PEG-400) improve aqueous solubility for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.